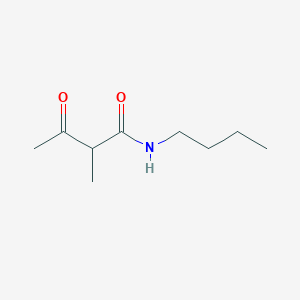
N-butyl-2-methyl-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-methyl-3-oxobutanamide is an organic compound with the molecular formula C8H15NO2 It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-2-methyl-3-oxobutanamide can be synthesized through the reaction of diketene with butylamine. The reaction typically involves the following steps:
Reaction Setup: The reaction is carried out in a solvent such as dichloromethane or toluene.
Addition of Reagents: Diketene is added dropwise to a solution of butylamine at a controlled temperature, usually around 0-5°C.
Reaction Progress: The mixture is stirred for several hours to ensure complete reaction.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-methyl-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
N-butyl-2-methyl-3-oxobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving amides.
Industry: Used in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-butyl-2-methyl-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes. The carbonyl group in the amide can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-oxobutanamide
- N-ethyl-3-oxobutanamide
- N-propyl-3-oxobutanamide
Uniqueness
N-butyl-2-methyl-3-oxobutanamide is unique due to its specific butyl and methyl substituents, which can influence its reactivity and interaction with biological targets. Compared to its analogs, the butyl group provides increased hydrophobicity, potentially enhancing its binding affinity to hydrophobic pockets in enzymes.
Properties
CAS No. |
90033-06-0 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-butyl-2-methyl-3-oxobutanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-5-6-10-9(12)7(2)8(3)11/h7H,4-6H2,1-3H3,(H,10,12) |
InChI Key |
ROFSYGUUSWHYNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


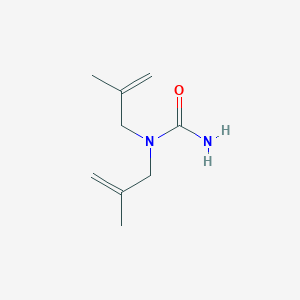
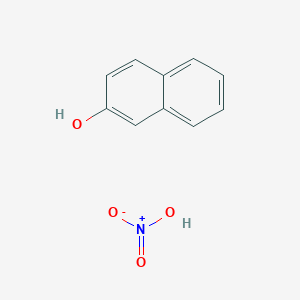
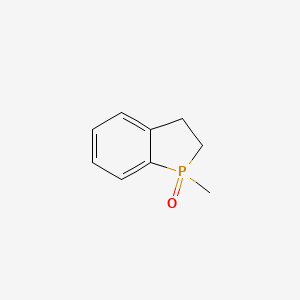
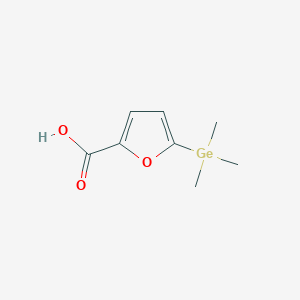
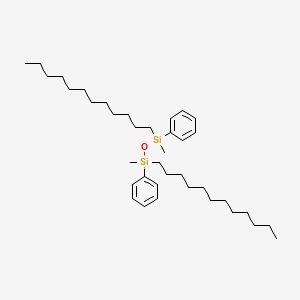
![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
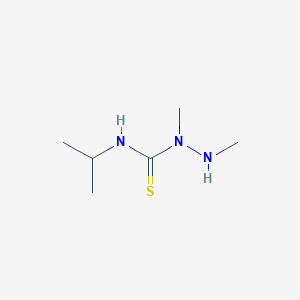

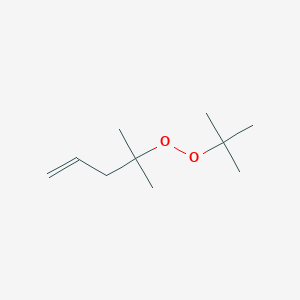
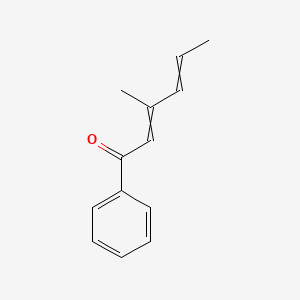
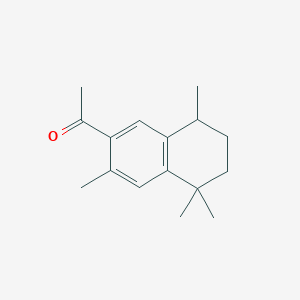
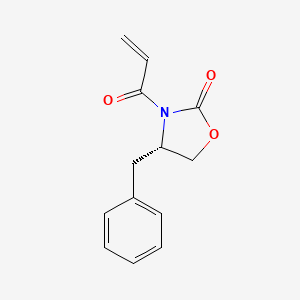
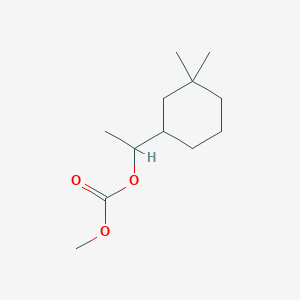
![1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14369124.png)
